2,3,3,3-tetrafluoro-2-methylpropan-1-ol
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Overview
Description
2,3,3,3-Tetrafluoro-2-methylpropan-1-ol is a fluorinated alcohol with the molecular formula C4H6F4O. This compound is characterized by the presence of four fluorine atoms and a hydroxyl group attached to a branched carbon chain. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-tetrafluoro-2-methylpropan-1-ol typically involves the fluorination of suitable precursors. One common method is the reaction of 2-methylpropan-1-ol with a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas mixture under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the fluorination process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination reactors where the precursor alcohol is continuously fed into the reactor along with the fluorinating agent. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,3,3,3-Tetrafluoro-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form fluorinated hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of fluorinated ketones or aldehydes.
Reduction: Formation of fluorinated alkanes.
Substitution: Formation of various fluorinated derivatives depending on the substituent introduced.
Scientific Research Applications
2,3,3,3-Tetrafluoro-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in reactions requiring a fluorinated environment.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development, especially in designing fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with enhanced properties such as water and oil repellency.
Mechanism of Action
The mechanism of action of 2,3,3,3-tetrafluoro-2-methylpropan-1-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The presence of fluorine atoms enhances the compound’s ability to participate in these interactions, making it a valuable tool in studying molecular recognition and binding processes. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoro-1-propanol: Another fluorinated alcohol with similar properties but a different carbon chain structure.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with six fluorine atoms, used in similar applications but with different reactivity.
2,2,3,3,3-Pentafluoro-1-propanol: A related compound with five fluorine atoms, offering different chemical and physical properties.
Uniqueness
2,3,3,3-Tetrafluoro-2-methylpropan-1-ol is unique due to its specific arrangement of fluorine atoms and the branched carbon chain, which imparts distinct reactivity and interaction profiles. This makes it particularly useful in applications where precise control over molecular interactions is required.
Properties
CAS No. |
2411246-20-1 |
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Molecular Formula |
C4H6F4O |
Molecular Weight |
146.1 |
Purity |
95 |
Origin of Product |
United States |
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